

# Application Notes and Protocols: In Vivo Sponge Implantation to Evaluate Flunarizine Efficacy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Flunarizine**  
Cat. No.: **B1672889**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The in vivo sponge implantation model is a robust and widely utilized method for studying the interconnected processes of angiogenesis, inflammation, and fibrosis in a localized, controlled environment. This model involves the subcutaneous implantation of a sterile, inert sponge matrix into a host animal, typically a mouse or rat. The sponge acts as a scaffold, inducing a wound healing response characterized by the infiltration of inflammatory cells, the formation of new blood vessels (angiogenesis), and the deposition of extracellular matrix components, culminating in the formation of a fibrovascular granuloma.<sup>[1][2]</sup> This self-contained system is particularly advantageous for evaluating the efficacy of therapeutic compounds that modulate these processes.

**Flunarizine**, a diphenylpiperazine derivative, is a selective calcium channel blocker, primarily targeting T-type and L-type voltage-gated calcium channels.<sup>[3][4][5]</sup> By inhibiting calcium influx into cells, **Flunarizine** interferes with numerous downstream signaling pathways. Notably, it has demonstrated significant anti-angiogenic activity by inhibiting endothelial cell proliferation, migration, and tube formation.<sup>[6][7]</sup> Its mechanism also involves the modulation of inflammatory pathways, including the potential to suppress Angiopoietin-2 (Angpt-2) and interfere with NF-κB signaling.<sup>[5][8]</sup>

These application notes provide a detailed framework for utilizing the in vivo sponge implantation model to test the anti-angiogenic, anti-inflammatory, and anti-fibrotic efficacy of

**Flunarizine.**

## Experimental Design and Workflow

A typical experimental workflow involves preparing and implanting the sponges, administering the test compound (**Flunarizine**), and harvesting the sponges at a predetermined time point (commonly 7-21 days) for analysis. The excised sponge granuloma can then be processed for a variety of quantitative and qualitative assessments.



[Click to download full resolution via product page](#)

**Figure 1:** Experimental workflow for the in vivo sponge implantation assay.

## Key Experimental Protocols

### Protocol 1: Subcutaneous Sponge Implantation

This protocol is adapted from methodologies described for mice and rats.[\[3\]](#)[\[9\]](#)

#### Materials:

- Sterile polyether-polyurethane or polyester sponge discs (e.g., 8 mm diameter, 5 mm height)
- 70% Ethanol and sterile distilled water
- Anesthetic agents (e.g., Ketamine and Xylazine)
- Surgical instruments (scalpel, forceps, scissors, suture needle)
- Suture material (e.g., 4-0 silk)
- Disinfectant (e.g., 70% ethanol, Betadine)
- Animal shaver or clippers

#### Procedure:

- Sponge Preparation:
  - Immerse sponge discs in 70% (v/v) ethanol overnight to sterilize and remove impurities.
  - On the day of surgery, thoroughly wash the sponges by boiling them in sterile distilled water for at least 15-20 minutes to remove all traces of ethanol. Allow them to cool in sterile saline before implantation.
- Animal Preparation:
  - Anesthetize the animal (e.g., mouse or rat) via intraperitoneal injection of an appropriate anesthetic cocktail (e.g., Ketamine 100-150 mg/kg and Xylazine 10 mg/kg). Confirm proper anesthetic depth by lack of pedal reflex.

- Shave the fur on the dorsal surface and disinfect the skin with 70% ethanol and/or Betadine.
- **Implantation:**
  - Using sterile instruments, make a small (~1 cm) longitudinal incision in the skin along the dorsal midline.
  - Create a subcutaneous pocket by blunt dissection with forceps, lateral to the incision.
  - Insert one sterile sponge disc into the subcutaneous pocket.
  - Close the skin incision with sutures.
- **Post-Operative Care:**
  - Administer appropriate analgesics as per institutional guidelines to manage post-surgical pain.
  - House animals individually to prevent interference with the surgical site.
  - Monitor the animals daily for signs of distress, infection, or discomfort.
- **Compound Administration:**
  - Begin administration of **Flunarizine** or vehicle control at the desired dose and route (e.g., daily oral gavage) starting from the day of surgery or as the experimental design requires.
- **Sponge Harvest:**
  - At the experimental endpoint (e.g., 14 days), euthanize the animals using an approved method.
  - Carefully dissect the skin to expose the sponge implant, which will be encapsulated by a layer of fibrous tissue.
  - Excise the entire granuloma (sponge plus surrounding tissue), remove any adherent non-granulomatous tissue, and record its wet weight.

- Proceed immediately with downstream processing (e.g., fixation for histology, homogenization for biochemical assays, or snap-freezing for molecular analysis).

## Protocol 2: Quantification of Angiogenesis

2.1 Hemoglobin Content (Drabkin's Method) This method quantifies the amount of blood within the sponge, serving as an index of vascularization.[\[10\]](#)

Materials:

- Drabkin's reagent
- Tissue homogenizer
- Spectrophotometer
- Hemoglobin standard

Procedure:

- Homogenize the explanted sponge granuloma in a known volume of distilled water.
- Centrifuge the homogenate and collect the supernatant.
- Mix a portion of the supernatant (e.g., 50 µL) with Drabkin's reagent.
- Incubate at room temperature for 15-30 minutes.
- Measure the absorbance at 540 nm using a spectrophotometer.
- Calculate the hemoglobin concentration by comparing the absorbance to a standard curve generated with known concentrations of hemoglobin.
- Express the results as µg of hemoglobin per mg of wet tissue.

2.2 Immunohistochemistry (IHC) for CD31 CD31 (PECAM-1) is a specific marker for endothelial cells, allowing for the visualization and quantification of blood vessels.[\[11\]](#)

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) sponge sections
- Primary antibody: Anti-CD31 antibody
- HRP-conjugated secondary antibody
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin for counterstaining
- Microscope and image analysis software (e.g., ImageJ)

**Procedure:**

- Deparaffinization and Rehydration: Immerse FFPE slides in xylene and then through a graded series of ethanol to rehydrate the tissue.
- Antigen Retrieval: Perform heat-induced epitope retrieval (e.g., using a citrate buffer, pH 6.0) to unmask the antigen.
- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding sites with a blocking solution (e.g., normal goat serum).
- Antibody Incubation: Incubate sections with the primary anti-CD31 antibody (diluted appropriately) overnight at 4°C.
- Detection: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualization: Apply DAB substrate to develop the colorimetric reaction, then counterstain with hematoxylin.
- Analysis: Dehydrate, mount, and visualize under a microscope. Capture images from multiple random fields ("hot spots" of high vascularity) and quantify microvessel density (MVD) by counting CD31-positive vessels per unit area (e.g., vessels/mm<sup>2</sup>).

## Protocol 3: Assessment of Inflammation

**3.1 Myeloperoxidase (MPO) Activity Assay** MPO is an enzyme abundant in neutrophils, and its activity in the sponge tissue serves as a quantitative marker of neutrophil infiltration.[12][13]

Materials:

- Tissue homogenizer
- Phosphate buffer containing hexadecyltrimethylammonium bromide (HTAB)
- O-dianisidine dihydrochloride or TMB (tetramethylbenzidine)
- Hydrogen peroxide ( $H_2O_2$ )
- Spectrophotometer

Procedure:

- Homogenize the explanted sponge in a phosphate buffer containing HTAB.
- Centrifuge the homogenate and collect the supernatant.
- In a 96-well plate, add the supernatant to a reaction buffer containing the substrate (e.g., O-dianisidine) and  $H_2O_2$ .
- Measure the change in absorbance over time at the appropriate wavelength (e.g., 460 nm for O-dianisidine).
- Express MPO activity as units per milligram of tissue.

**3.2 Histology (Hematoxylin & Eosin Staining)** H&E staining allows for the general morphological assessment of the inflammatory infiltrate within the sponge.[12]

Procedure:

- Fix sponge granulomas in 10% neutral buffered formalin and embed in paraffin.
- Section the paraffin blocks (e.g., 4-5  $\mu m$  thickness) and mount on slides.
- Deparaffinize and rehydrate the sections.

- Stain with Hematoxylin (stains nuclei blue/purple) followed by Eosin (stains cytoplasm and extracellular matrix pink/red).
- Dehydrate, clear, and mount the slides.
- Qualitatively or semi-quantitatively assess the cellular infiltrate (e.g., neutrophils, macrophages, lymphocytes) under a light microscope.

## Protocol 4: Evaluation of Fibrosis

4.1 Hydroxyproline Assay Hydroxyproline is an amino acid largely specific to collagen. Its quantification provides an accurate measure of total collagen deposition in the sponge granuloma.[10][14][15]

### Materials:

- Concentrated Hydrochloric Acid (HCl) or Perchloric Acid
- Chloramine-T reagent
- Ehrlich's reagent (p-dimethylaminobenzaldehyde)
- Hydroxyproline standard
- Heating block or oven
- Spectrophotometer

### Procedure:

- Hydrolyze a weighed portion of the dried sponge granuloma in strong acid (e.g., 6M HCl) at high temperature (e.g., 110-120°C) for 16-24 hours to release amino acids.
- Neutralize the hydrolysate.
- Add Chloramine-T reagent to oxidize the hydroxyproline and incubate.
- Add Ehrlich's reagent and incubate at a raised temperature (e.g., 65°C) to develop a chromophore.

- Cool the samples and measure the absorbance at ~560 nm.
- Calculate the hydroxyproline content from a standard curve.
- Convert hydroxyproline content to collagen content using a conversion factor (typically, collagen mass is ~7.46 times the hydroxyproline mass). Express as  $\mu\text{g}$  of collagen per mg of dry tissue.

4.2 Masson's Trichrome Staining This histological stain differentiates collagen fibers from other tissue components.[\[16\]](#)[\[17\]](#)

Procedure:

- Use FFPE sections as described for H&E staining.
- After rehydration, mordant sections in Bouin's solution.
- Stain nuclei with Weigert's iron hematoxylin.
- Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.
- Use phosphomolybdic/phosphotungstic acid to decolorize collagen.
- Stain collagen with Aniline blue.
- The resulting stain shows nuclei as black, cytoplasm/muscle as red, and collagen as blue.
- Qualitatively assess the extent and organization of collagen deposition. Image analysis software can be used to quantify the blue-stained area as a percentage of the total tissue area.

## Protocol 5: Gene Expression Analysis (RT-qPCR)

5.1 RNA Extraction from Sponge Granuloma This protocol is adapted from standard tissue RNA extraction methods using TRIzol or similar reagents.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Materials:

- TRIzol Reagent or similar lysis buffer

- Chloroform
- Isopropanol
- 75% Ethanol
- RNase-free water, tubes, and pipette tips
- Tissue homogenizer

**Procedure:**

- Homogenize a snap-frozen portion of the sponge granuloma (~20-50 mg) in 1 mL of TRIzol reagent.
- Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
- Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes.
- Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.
- Carefully transfer the upper, colorless aqueous phase (containing RNA) to a new tube.
- Precipitate the RNA by adding 0.5 mL of isopropanol. Mix and incubate for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.
- Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
- Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the ethanol and air-dry the pellet briefly.
- Resuspend the RNA in RNase-free water. Quantify RNA (e.g., using a NanoDrop spectrophotometer) and assess its integrity.

**5.2 Reverse Transcription and qPCR Procedure:**

- cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

- **qPCR Reaction:** Set up the qPCR reaction in a 10-20  $\mu$ L volume containing cDNA template, SYBR Green master mix, and gene-specific forward and reverse primers (100-300 nM final concentration).
- **Cycling Conditions:** Use a standard three-step cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C, annealing at 60°C, and extension at 72°C).
- **Analysis:** Determine the cycle threshold (Ct) values and calculate the relative gene expression using the  $\Delta\Delta Ct$  method, normalizing to a stable housekeeping gene (e.g., GAPDH).

Validated Primer Sequences for Rat/Mouse:

| Gene          | Species | Forward Primer (5' - 3')    | Reverse Primer (5' - 3')         |
|---------------|---------|-----------------------------|----------------------------------|
| VEGF-A        | Mouse   | ATCTTCAAGCCAT<br>CCTGTGTGC  | CAAGGCCACAG<br>GGATTTTC[12]      |
| TNF- $\alpha$ | Mouse   | CCTGTAGCCCACGT<br>CGTAG     | GGGAGTAGACAAG<br>GTACAACCC       |
| IL-1 $\beta$  | Mouse   | GCAACTGTTCTGA<br>ACTCAACT   | ATCTTTGGGTCC<br>GTCAACT          |
| Col1a1        | Mouse   | CGATGGATTCCCGT<br>TCGAGT    | CGATCTCGTTGGAT<br>CCCTGG[21]     |
| Col3a1        | Mouse   | CTGTAACATGGAAA<br>CTGGGGAAA | CCATAGCTGAAC TG<br>GGAATCC       |
| GAPDH         | Mouse   | GAGAGGGAGGAGG<br>GGAAATG    | CTCGTGGTTCACAC<br>CCATCA[22]     |
| VEGF-A        | Rat     | AATGATGAAGCCCT<br>GGAGTG    | CTTCTTTGGTCTG<br>CATTCA          |
| TNF- $\alpha$ | Rat     | ACTGAACCTCGGGG<br>TGATCG    | GCTTGGTGGTTGC<br>TACGAC          |
| IL-1 $\beta$  | Rat     | CACCTCTCAAGCAG<br>AGCACAG   | GGGTTCCATGGTGA<br>AGTCAAC        |
| Col1a1        | Rat     | GAGCGGAGAGTACT<br>GGATCGA   | CTGACCTGTCTCCA<br>TGTTGCA[23]    |
| Col3a1        | Rat     | TGCCATTGCTGGAG<br>TTGGA     | GAAGACATGATCTC<br>CTCAGTGTGA[23] |

| GAPDH | Rat | GGCACAGTCAAGGCTGAGAATG | ATGGTGGTGAAGACGCCAGTA |

## Data Presentation

Quantitative data should be summarized in clear, well-structured tables. The following tables are provided as templates with illustrative example data, demonstrating how results could be

presented.

Table 1: Effect of **Flunarizine** on Angiogenesis Markers in Sponge Implants (Example Data)

\*Data are presented as mean  $\pm$  SEM (n=8 per group). Statistical analysis performed using one-way ANOVA with post-hoc test. \*p<0.05, \*p<0.01 vs. Vehicle Control.

| Treatment Group        | Sponge Weight (mg) | Hemoglobin ( $\mu$ g/mg tissue) | Microvessel Density (vessels/mm <sup>2</sup> ) | VEGF-A Expression (fold change) |
|------------------------|--------------------|---------------------------------|------------------------------------------------|---------------------------------|
| Vehicle Control        | 155 $\pm$ 12       | 18.5 $\pm$ 2.1                  | 125 $\pm$ 15                                   | 1.00 $\pm$ 0.15                 |
| Flunarizine (1 mg/kg)  | 130 $\pm$ 10       | 12.3 $\pm$ 1.5                  | 95 $\pm$ 11                                    | 0.65 $\pm$ 0.09                 |
| Flunarizine (10 mg/kg) | 105 $\pm$ 8        | 7.8 $\pm$ 0.9                   | 62 $\pm$ 8                                     | 0.31 $\pm$ 0.05                 |
| Positive Control       | 95 $\pm$ 7         | 6.1 $\pm$ 0.7                   | 51 $\pm$ 6                                     | 0.25 $\pm$ 0.04                 |

Table 2: Effect of **Flunarizine** on Inflammatory and Fibrotic Markers (Example Data) \*Data are

presented as mean  $\pm$  SEM (n=8 per group). Statistical analysis performed using one-way ANOVA with post-hoc test. \*p<0.05, \*p<0.01 vs. Vehicle Control.

| Treatment Group        | MPO Activity (U/mg tissue) | TNF- $\alpha$ Expression (fold change) | Collagen Content ( $\mu$ g/mg tissue) | Col1a1 Expression (fold change) |
|------------------------|----------------------------|----------------------------------------|---------------------------------------|---------------------------------|
| Vehicle Control        | 5.2 $\pm$ 0.6              | 1.00 $\pm$ 0.18                        | 85.4 $\pm$ 9.2                        | 1.00 $\pm$ 0.21                 |
| Flunarizine (1 mg/kg)  | 4.1 $\pm$ 0.5              | 0.71 $\pm$ 0.11                        | 72.1 $\pm$ 8.1                        | 0.78 $\pm$ 0.15                 |
| Flunarizine (10 mg/kg) | 2.8 $\pm$ 0.3              | 0.45 $\pm$ 0.08                        | 58.6 $\pm$ 6.5                        | 0.52 $\pm$ 0.11*                |
| Positive Control       | 2.1 $\pm$ 0.2              | 0.33 $\pm$ 0.06                        | 45.2 $\pm$ 5.3                        | 0.41 $\pm$ 0.09                 |

## Flunarizine's Proposed Mechanism of Action

**Flunarizine**'s primary mechanism involves the blockade of voltage-gated calcium channels, particularly T-type channels, which are crucial for endothelial cell function.<sup>[6]</sup> By reducing intracellular calcium  $[Ca^{2+}]_i$ , **Flunarizine** can interfere with multiple downstream signaling cascades that promote angiogenesis and inflammation.

[Click to download full resolution via product page](#)

**Figure 2:** Proposed signaling pathway for **Flunarizine**'s anti-angiogenic and anti-inflammatory effects.

By blocking T-type calcium channels, **Flunarizine** reduces intracellular calcium levels. This can lead to:

- Inhibition of Calcineurin-NFAT Pathway: Reduced  $\text{Ca}^{2+}$ /Calmodulin-dependent activation of calcineurin leads to decreased dephosphorylation and nuclear translocation of NFAT (Nuclear Factor of Activated T-cells), a key transcription factor for angiogenic genes.
- Inhibition of NF- $\kappa$ B Pathway: Calcium signaling is implicated in the activation of the IKK complex, which phosphorylates I $\kappa$ B, leading to its degradation and the release of NF- $\kappa$ B. By reducing intracellular  $\text{Ca}^{2+}$ , **Flunarizine** may attenuate NF- $\kappa$ B activation and its translocation to the nucleus, thereby decreasing the transcription of pro-inflammatory cytokines like TNF- $\alpha$  and IL-1 $\beta$ .<sup>[8][24]</sup>
- Suppression of Angiopoietin-2: Studies suggest that T-type calcium channel blockers can suppress the synthesis and release of Angpt-2, a key regulator of vascular destabilization and angiogenesis, in a calcium-dependent manner.<sup>[5][25]</sup>

Together, these actions result in a potent attenuation of both new blood vessel formation and the inflammatory response within the sponge granuloma.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flunarizine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 4. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 6. Application of the Sponge Model Implants in the Study of Vaccine Memory in Mice Previously Immunized with LBSap - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 7. Quantitative in-vivo studies on angiogenesis in a rat sponge model - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. Current methods for assaying angiogenesis in vitro and in vivo - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 9. Techniques and assays for the study of angiogenesis - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 10. researchgate.net [[researchgate.net](https://researchgate.net)]
- 11. Protection by flunarizine against endothelial cell injury in vivo - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. Vascular Endothelial Growth Factor (VEGF) isoform expression and activity in human and murine lung injury - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 13. Myeloperoxidase level around dental implants as an indicator of an inflammatory process - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 14. Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis \_ state of the art - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 15. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 16. Selection and Validation of the Optimal Panel of Reference Genes for RT-qPCR Analysis in the Developing Rat Cartilage - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 17. [oceanrep.geomar.de](https://oceanrep.geomar.de) [[oceanrep.geomar.de](https://oceanrep.geomar.de)]
- 18. DNA/RNA extraction and qPCR protocol to assess bacterial abundance in the sponge *Halichondria panicea* [[protocols.io](https://protocols.io)]
- 19. [diagenode.com](https://diagenode.com) [[diagenode.com](https://diagenode.com)]
- 20. The Basics: RNA Isolation | Thermo Fisher Scientific - JP [[thermofisher.com](https://thermofisher.com)]
- 21. [df6sxcketz7bb.cloudfront.net](https://df6sxcketz7bb.cloudfront.net) [[df6sxcketz7bb.cloudfront.net](https://df6sxcketz7bb.cloudfront.net)]
- 22. [cdn-links.lww.com](https://cdn-links.lww.com) [[cdn-links.lww.com](https://cdn-links.lww.com)]
- 23. [thno.org](https://thno.org) [[thno.org](https://thno.org)]
- 24. Cell Type-Specific Roles of NF- $\kappa$ B Linking Inflammation and Thrombosis - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 25. researchgate.net [[researchgate.net](https://researchgate.net)]

- To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Sponge Implantation to Evaluate Flunarizine Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672889#in-vivo-sponge-implantation-method-to-test-flunarizine-efficacy>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)